1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone
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Overview
Description
“1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone” is a chemical compound . It is a derivative of Ethanone, which is a ketone . The compound is part of the pyrrolo[2,1-b]thiazole class .
Synthesis Analysis
The synthesis of pyrrolo[2,1-b]thiazole derivatives has been a topic of interest in recent years . The synthesis methods are divided into three groups depending on the starting compounds: modification of thiazole derivatives, modification of derivatives of other heterocycles, and synthesis from acyclic compounds . For instance, 5-Aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles were obtained from arylidene derivatives of pyrazolones by the action of a twofold excess of the DMF·POCl3 complex .properties
IUPAC Name |
1-(2,3-dihydropyrrolo[2,1-b][1,3]thiazol-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-2-3-9-4-5-11-8(7)9/h2-3H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRKASFADFJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2N(CCS2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone |
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